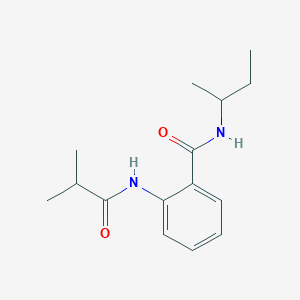![molecular formula C25H23NO3S B5431790 2-(3-methylphenoxy)-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)acetamide](/img/structure/B5431790.png)
2-(3-methylphenoxy)-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylphenoxy)-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)acetamide, commonly known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAA is a synthetic compound that belongs to the class of amides and has a molecular weight of 465.61 g/mol.
作用機序
The mechanism of action of MPAA is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the targeted cells. In cancer cells, MPAA has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In fungal cells, MPAA has been shown to inhibit the activity of squalene epoxidase, which is an enzyme involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes.
Biochemical and Physiological Effects:
MPAA has been shown to exhibit various biochemical and physiological effects in different organisms. In cancer cells, MPAA has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In fungal cells, MPAA has been shown to disrupt the integrity of the cell membrane, leading to cell death. In plants, MPAA has been shown to inhibit the growth of weeds and pests, leading to increased crop yields.
実験室実験の利点と制限
MPAA has several advantages for use in lab experiments, including its high purity, stability, and relatively low cost. However, MPAA also has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. Additionally, MPAA is a synthetic compound, which may limit its applications in certain fields such as ecology and environmental science.
将来の方向性
For the research and development of MPAA include further investigation of its potential use in combination therapies, as a biopesticide or herbicide, and as a precursor for the synthesis of new materials.
合成法
The synthesis of MPAA involves the reaction between 3-methylphenol, 4-(methylthio)benzoyl chloride, and N-(3-aminophenyl)acetamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of acetic anhydride. The yield of the reaction is typically around 60-70%, and the purity of the product can be improved by recrystallization.
科学的研究の応用
MPAA has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, MPAA has been shown to exhibit anticancer, anti-inflammatory, and antifungal activities. In agriculture, MPAA has been investigated for its potential use as a herbicide and insecticide. In materials science, MPAA has been used as a precursor for the synthesis of various polymers and materials.
特性
IUPAC Name |
2-(3-methylphenoxy)-N-[4-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3S/c1-18-4-3-5-22(16-18)29-17-25(28)26-21-11-9-20(10-12-21)24(27)15-8-19-6-13-23(30-2)14-7-19/h3-16H,17H2,1-2H3,(H,26,28)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWULITNGGSZKLC-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![octahydro-2H-pyrido[1,2-a]pyrazine di(2-butenedioate)](/img/structure/B5431721.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole](/img/structure/B5431732.png)
![2-(5-ethyl-2-furyl)-1-[2-(1H-imidazol-1-yl)ethyl]-1H-imidazole](/img/structure/B5431738.png)
![3-[(2-chlorobenzoyl)amino]phenyl acetate](/img/structure/B5431744.png)
![5-methyl-2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5431755.png)
![methyl 4-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5431760.png)
![ethyl 4-{[3-(4-chlorophenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5431772.png)

![N-[1-(4-methylphenyl)propyl]-2-thiophenecarboxamide](/img/structure/B5431776.png)

![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-fluorophenyl)vinyl]benzamide](/img/structure/B5431784.png)
![1-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5431787.png)
![5-ethyl-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5431796.png)
![(5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2-isopropoxyphenyl)methanol](/img/structure/B5431798.png)